Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . Pomalidomide is an E3 ligase activator, and this structure may be further derivatized via its carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the incorporation of the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . The specific details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 648.70 and a formula of C31H44N4O11 . The structure incorporates a pomalidomide, a hydrophilic PEG spacer, and a carboxylic acid .Physical and Chemical Properties Analysis
This compound is an oil with a light brown to brown color . It has a molecular weight of 648.70 and a formula of C31H44N4O11 . It is soluble in DMSO .Applications De Recherche Scientifique
Pharmacokinetic Studies
Pomalidomide has been subject to pharmacokinetic studies to understand its behavior in the human body. A study developed a sensitive and validated LC-MS/MS method for high-throughput determination of pomalidomide in human plasma, facilitating its pharmacokinetic analysis (Chang Shu et al., 2021) source.
Mechanisms of Action in Hematological Malignancies
Research has delved into the mechanisms of action of pomalidomide in treating hematological malignancies. It is an immunomodulatory drug that affects both cellular and humoral limbs of the immune system and has anti-angiogenic properties. Its efficacy in subsets of myelodysplastic syndromes (MDS) and multiple myeloma highlights its potential in treating these conditions (V. Kotla et al., 2009) source.
Impact on Tumor Microenvironment
Pomalidomide has shown significant therapeutic activity against CNS lymphoma in murine models, highlighting its impact on the tumor microenvironment. It was observed to increase macrophages and natural killer cells within the tumor microenvironment, suggesting a broader application in cancer therapy (Zhi-min Li et al., 2013) source.
Immunomodulatory Effects
Further studies have explored pomalidomide's immunomodulatory effects, particularly its ability to inhibit the proliferation and function of T regulatory cells, which may help overcome barriers to tumor-specific immunity in cancer patients (C. Galustian et al., 2009) source.
Restoration of Immune Recognition
Pomalidomide has been found to restore immune recognition of primary effusion lymphoma by upregulating ICAM-1 and B7-2, which leads to an increase in T-cell activation and NK-mediated cytotoxicity against the lymphoma. This suggests pomalidomide's role in enhancing immune responses against certain cancers (Prabha Shrestha et al., 2021) source.
Combination Therapies
Research also includes studies on combination therapies involving pomalidomide, such as its use with cyclophosphamide and dexamethasone in relapsed refractory myeloma, indicating enhanced therapeutic outcomes (R. Baz et al., 2016) source.
Mécanisme D'action
Target of Action
The primary target of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . Cereblon plays a crucial role in various biological processes, including limb outgrowth, the formation of neural tube during embryogenesis, and the regulation of immune response .
Mode of Action
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology . This compound binds to Cereblon, activating the E3 ligase and leading to the ubiquitination and subsequent degradation of target proteins .
Propriétés
IUPAC Name |
2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIZKATTGMJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.